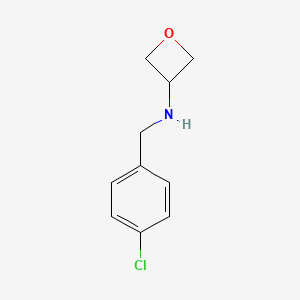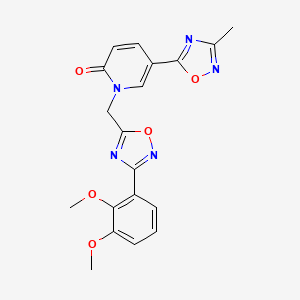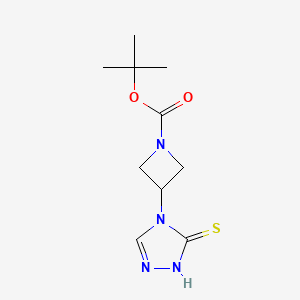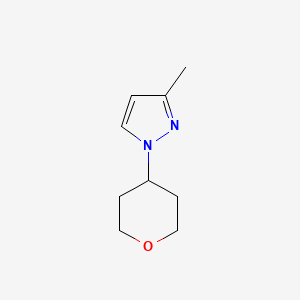![molecular formula C14H15NO B2670132 3-[(3-Methylphenyl)methoxy]aniline CAS No. 926230-91-3](/img/structure/B2670132.png)
3-[(3-Methylphenyl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(3-Methylphenyl)methoxy]aniline” is a chemical compound with the CAS Number: 926230-91-3 . It has a molecular weight of 213.28 and its IUPAC name is 3-[(3-methylbenzyl)oxy]aniline .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 . This indicates that the compound is composed of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It’s worth noting that amines, which this compound is a type of, typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .
Aplicaciones Científicas De Investigación
Novel Schiff-base Fluorescent Sensor for Aluminum(III) Ions
A novel Schiff-base fluorescent sensor, derived from aniline compounds, was synthesized for detecting aluminum(III) ions in living cells. The sensor demonstrated a significant enhancement in fluorescence upon binding with Al3+ ions, making it a valuable tool for monitoring aluminum concentrations in biological systems (Tian et al., 2015).
Improved Synthesis of 3-methoxydiphenylamine
Research on 3-methoxydiphenylamine, a closely related compound, highlighted an improved synthesis method. This method offers a more efficient process with higher yields, demonstrating the compound's importance in fine chemical production (Yao Jian-wen, 2007).
Steric and Electronic Effects in Polyanilines
The impact of methyl and methoxy substituents on polyanilines was studied, revealing that methyl substitution leads to less planar polymers compared to methoxy derivatives. This research contributes to the understanding of how substituents affect the properties of polyanilines, which are crucial in electronic and electrochemical applications (D'aprano et al., 1993).
Nano-/Microstructures of Polyaniline Derivatives
Investigations into the morphologies of polymers derived from aniline and its substituted derivatives under various conditions led to the formation of unique nano- and microstructures. These findings have implications for the development of materials with tailored properties for specific applications (Luo et al., 2011).
Theoretical and Experimental Investigations
A study on the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of a specific aniline derivative provided insights into its electronic properties and potential applications in materials science (Efil & Bekdemir, 2014).
Electrosynthesis of Substituted Polyanilines
The electrosynthesis of ring-substituted polyanilines explored the effects of electron donor and acceptor substituents on polymerization efficiency and properties. This research is relevant for designing conductive polymers with specific electrochemical characteristics (Cattarin et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQOMBDBSBDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)


![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)


![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)
